molecular formula C12H20N2O B14345615 2-[4-(Diethylamino)anilino]ethan-1-ol CAS No. 98095-74-0

2-[4-(Diethylamino)anilino]ethan-1-ol

Cat. No.: B14345615
CAS No.: 98095-74-0
M. Wt: 208.30 g/mol
InChI Key: XNOKRKBHQHOILZ-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)anilino]ethan-1-ol is an organic compound with the molecular formula C12H20N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a diethylamino group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)anilino]ethan-1-ol typically involves the reaction of 4-nitroaniline with diethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include:

    Step 1: Nitration of aniline to form 4-nitroaniline.

    Step 2: Reaction of 4-nitroaniline with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon to form 4-(diethylamino)aniline.

    Step 3: Reaction of 4-(diethylamino)aniline with ethylene oxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)anilino]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the ethan-1-ol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(Diethylamino)anilino]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)anilino]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ethan-1-ol group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: Similar in structure but lacks the aniline moiety.

    4-(Diethylamino)aniline: Similar but lacks the ethan-1-ol group.

    N,N-Diethylaniline: Lacks the ethan-1-ol group and has a different substitution pattern.

Uniqueness

2-[4-(Diethylamino)anilino]ethan-1-ol is unique due to the presence of both the diethylamino and ethan-1-ol groups, which confer distinct chemical and physical properties

Properties

CAS No.

98095-74-0

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[4-(diethylamino)anilino]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)12-7-5-11(6-8-12)13-9-10-15/h5-8,13,15H,3-4,9-10H2,1-2H3

InChI Key

XNOKRKBHQHOILZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCO

Origin of Product

United States

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